

Spectroscopic Properties of Solvent Violet 13: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B1664779

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Introduction

Solvent Violet 13, also known by its Colour Index name C.I. 60725 and CAS number 81-48-1, is a synthetic anthraquinone dye.^{[1][2][3]} Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.^[1] This dye is notable for its vibrant bluish-violet hue and is soluble in various organic solvents, including acetone, toluene, and benzene, while being insoluble in water.^{[1][3][4]} Due to its coloring properties and stability, **Solvent Violet 13** finds applications in the dyeing of hydrocarbon products, plastics, resins, and in cosmetics.^{[1][4]} This technical guide provides an in-depth overview of the spectroscopic properties of **Solvent Violet 13**, including available data, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of **Solvent Violet 13** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₁₅ NO ₃	[1][5]
Molecular Weight	329.35 g/mol	[3][5]
IUPAC Name	1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione	[5]
CAS Number	81-48-1	[1][2][3]
Appearance	Purple to black powder	[6]

Spectroscopic Data

The available spectroscopic data for **Solvent Violet 13** is currently limited in the public domain. While some information on its absorption and solubility has been reported, a comprehensive dataset of its photophysical parameters across a range of solvents is not readily available.

Absorption Properties

The maximum absorption wavelength (λ_{max}) of **Solvent Violet 13** has been reported in toluene.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Toluene	581.0 - 585.0	Data not available

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis, and its determination in various solvents is highly recommended for any application requiring precise concentration measurements.

Solubility

The solubility of **Solvent Violet 13** in several organic solvents has been documented, which is a critical consideration for preparing solutions for spectroscopic analysis.

Solvent	Solubility (g/L at 20°C)
Acetone	1.3
Butyl Acetate	3
Methylbenzene (Toluene)	7
Dichloromethane	35
Ethyl Alcohol	0.2

This data indicates that dichloromethane is an excellent solvent for **Solvent Violet 13**, while its solubility in ethanol is quite low.

Emission Properties

Detailed data on the fluorescence emission maxima (λ_{em}) and fluorescence quantum yields (Φ_F) of **Solvent Violet 13** in various solvents are not currently available in the reviewed literature. The determination of these parameters is essential for applications leveraging the fluorescence properties of the dye, such as in bio-imaging or as a fluorescent probe.

Experimental Protocols

For researchers wishing to perform a comprehensive spectroscopic characterization of **Solvent Violet 13**, the following established experimental protocols are recommended.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) can be determined by UV-Visible spectrophotometry using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Solvent Violet 13** powder and dissolve it in a known volume of the desired solvent (e.g., toluene, dichloromethane) to prepare a stock solution of known concentration.

- **Serial Dilutions:** Prepare a series of dilutions from the stock solution with decreasing concentrations.
- **Spectrophotometric Measurement:** For each dilution, measure the absorbance at the λ_{max} using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.
- **Beer-Lambert Plot:** Plot the measured absorbance values against the corresponding concentrations.
- **Calculation of Molar Absorptivity:** The slope of the resulting linear plot will be equal to the molar extinction coefficient (ϵ).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

- **Selection of a Standard:** Choose a fluorescence standard that absorbs and emits in a similar spectral region as **Solvent Violet 13**.
- **Preparation of Solutions:** Prepare dilute solutions of both the standard and **Solvent Violet 13** in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
- **Measurement of Absorption and Emission Spectra:**
 - Measure the UV-Vis absorption spectra of both the standard and the sample.
 - Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.
- **Data Analysis:** The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

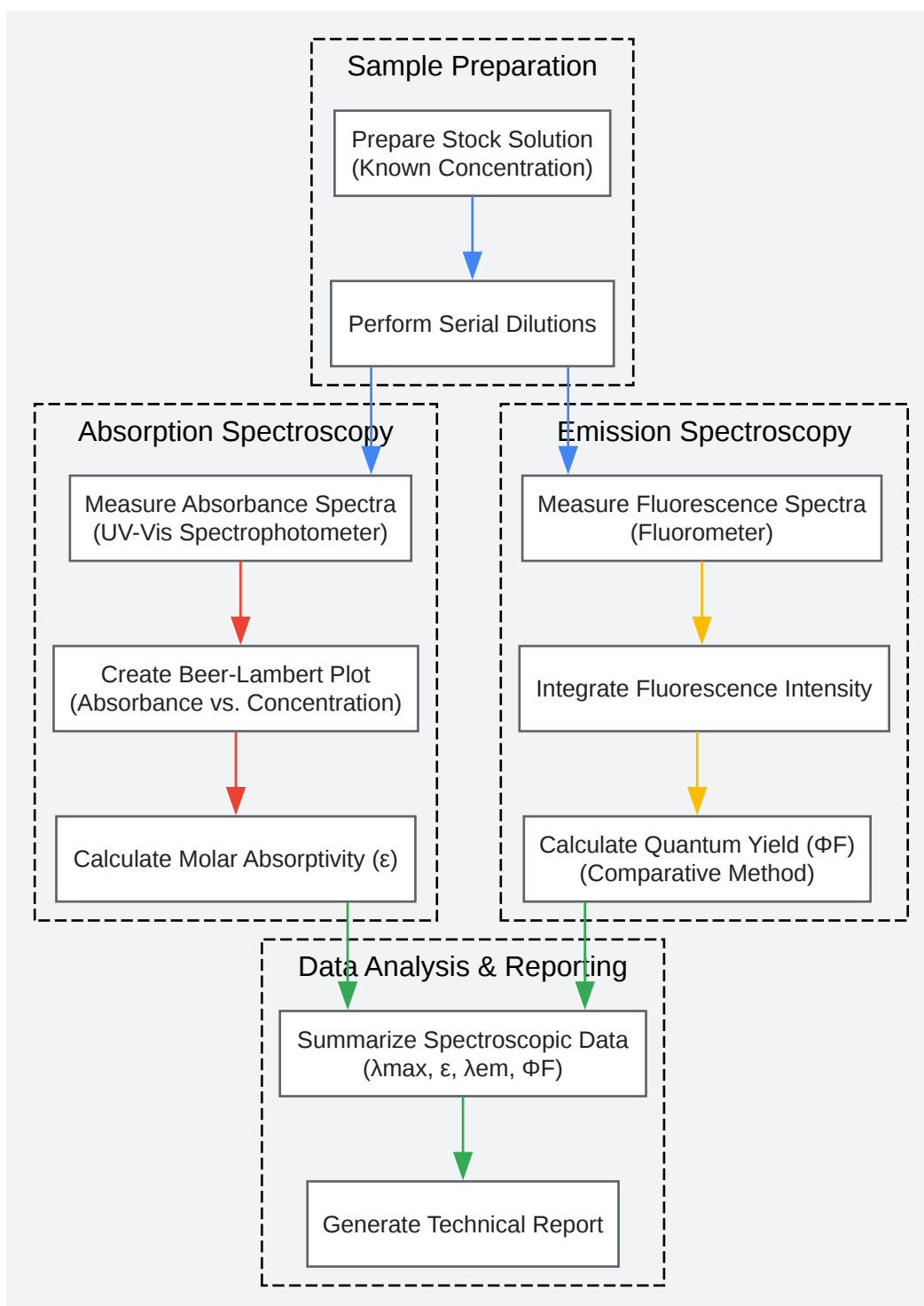
Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dye such as **Solvent Violet 13**.

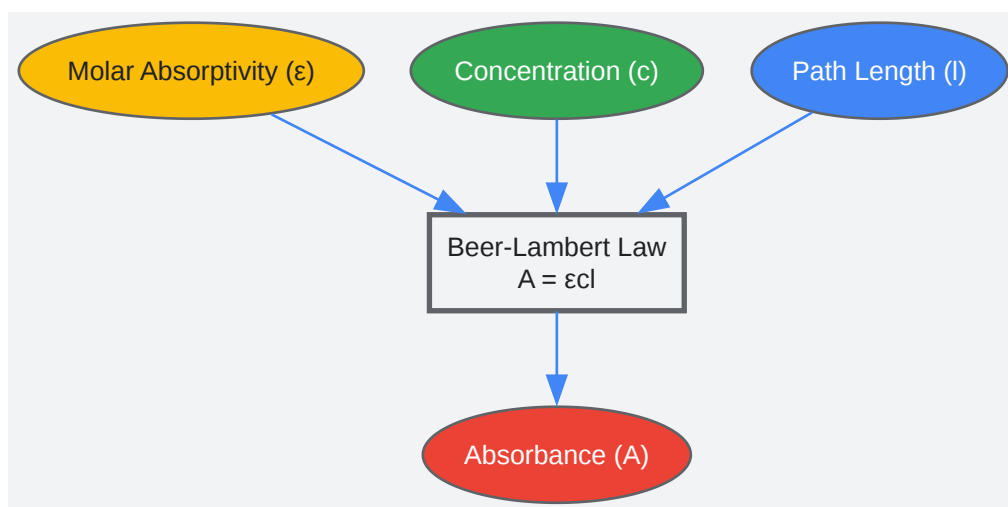


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Caption: Workflow for Spectroscopic Characterization of Dyes.

Beer-Lambert Law Relationship

The relationship between absorbance, concentration, and molar absorptivity is fundamental to quantitative absorption spectroscopy and is described by the Beer-Lambert Law.



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Caption: The Beer-Lambert Law Relationship.

Conclusion

Solvent Violet 13 is a commercially important dye with distinct physical and chemical properties. However, a comprehensive public dataset of its spectroscopic properties, particularly its molar absorptivity and fluorescence characteristics in a variety of solvents, is lacking. This guide provides the currently available data and outlines standard experimental procedures that can be employed to conduct a thorough spectroscopic characterization. The presented workflows and conceptual diagrams serve as a resource for researchers and professionals in designing experiments and interpreting results related to **Solvent Violet 13** and other similar dyes. Further research to populate the spectroscopic data for this compound would be of significant value to the scientific community, especially for its application in quantitative and fluorescence-based studies.

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References

- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Buy Solvent violet 13 | 81-48-1 | >98% [smolecule.com]
- 5. Solvent Violet 13 | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-hydroxy-4-(p-toluidino)anthraquinone [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Properties of Solvent Violet 13: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664779#spectroscopic-properties-of-solvent-violet-13]

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